ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

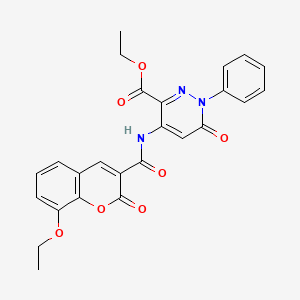

Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a hybrid heterocyclic compound combining a coumarin-derived moiety (8-ethoxy-2-oxo-2H-chromene) and a dihydropyridazine ring. The structure features:

- Coumarin core: Substituted with an ethoxy group at position 8 and a ketone at position 2.

- Dihydropyridazine core: Functionalized with a phenyl group at position 1, a ketone at position 6, and an ethyl ester at position 3.

- Amide linkage: Connects the coumarin’s 3-position to the dihydropyridazine’s 4-position.

Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, analogous to methods described for related compounds .

Properties

IUPAC Name |

ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c1-3-33-19-12-8-9-15-13-17(24(31)35-22(15)19)23(30)26-18-14-20(29)28(16-10-6-5-7-11-16)27-21(18)25(32)34-4-2/h5-14H,3-4H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZPKKAMWPKHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=O)N(N=C3C(=O)OCC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H20N4O5

- Molecular Weight : 432.436 g/mol

This compound features a complex arrangement of chromene and pyridazine moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives similar to this compound.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown significant antimicrobial activity against various pathogens. For instance, derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : The compounds demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays.

Research Insights:

- IC50 Values : In comparative studies, the compound exhibited antioxidant activity with an IC50 value of 28.23 μg/mL, outperforming ascorbic acid in certain tests .

- Mechanism of Action : The antioxidant activity is attributed to the ability of the chromene structure to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer properties of derivatives similar to this compound have been explored in several studies.

Significant Observations:

- Selective Cytotoxicity : Some studies indicate that compounds within this class can preferentially kill multidrug-resistant (MDR) cancer cells, suggesting a potential for developing new cancer therapies .

- Structure–Activity Relationship (SAR) : The introduction of specific functional groups at various positions on the chromene ring significantly influences the cytotoxicity and selectivity towards cancer cells .

Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives showed that specific modifications in the molecular structure led to enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural optimization in developing potent antimicrobial agents.

Case Study 2: Antioxidant Assessment

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of chromene structures exhibit significant activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The structural features of the compound contribute to its interaction with biological targets, making it a candidate for further development as an antimicrobial agent.

Cancer Research

In cancer research, compounds with similar structures have shown promise as inhibitors of antiapoptotic proteins, which are often overexpressed in cancer cells. For instance, analogues of chromene have been reported to induce apoptosis in multidrug-resistant cancer cells . The ability of ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate to interact with such proteins may position it as a potential therapeutic agent in oncology.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, often beginning with the formation of the chromene core followed by functionalization to introduce the pyridazine moiety. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times . Characterization methods typically include NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the chromene ring can significantly alter biological activity. For example, modifications at specific positions have been shown to enhance potency against targeted cancer cells . Such insights guide further modifications aimed at improving pharmacological profiles.

Potential Applications in Material Science

Beyond medicinal applications, there is emerging interest in utilizing this compound within material science. Its unique structure allows for potential incorporation into polymer matrices or as a precursor for synthesizing novel materials with specific optical or electronic properties. The ability to tune its chemical properties through functionalization opens avenues for developing advanced materials for applications in electronics and photonics.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various coumarin derivatives against resistant strains of bacteria. The results indicated that compounds similar to ethyl 4-(8-ethoxy-2-oxo-2H-chromene) exhibited significant inhibition zones against tested pathogens, suggesting their potential use in developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that specific analogues of chromene induced apoptosis in cancer cell lines through the activation of caspase pathways. This highlights the importance of further exploring ethyl 4-(8-ethoxy-2-oxo-2H-chromene) for its anticancer properties .

Comparison with Similar Compounds

Key Differences :

- Heterocyclic Core : The target compound uses a dihydropyridazine fused to coumarin, while the comparator features a pyrimidoquinazoline system.

- Substituents : The comparator includes a 4-chlorophenyl group and an iodine atom, absent in the target compound.

- Functional Groups : Both have ester groups, but the comparator lacks an amide linkage.

Implications :

- The pyrimidoquinazoline core in the comparator may enhance π-stacking interactions in crystallography, while the dihydropyridazine-coumarin hybrid in the target compound could improve solubility due to polar amide and ester groups.

Comparison with 4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one Benzylidenehydrazones

Key Differences :

- Heterocyclic System: The comparator uses a thiazolinone linked to coumarin, whereas the target compound employs dihydropyridazine.

- Linkage : The comparator’s hydrazone group contrasts with the target’s amide bond.

- Bioactivity : The comparator exhibits antituberculosis activity (MIC values: 0.2–6.25 µg/mL), while the target’s biological profile remains unstudied.

Implications :

- Hydrazones in the comparator may enhance metal chelation and antimycobacterial activity, whereas the amide in the target compound could improve metabolic stability.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in similar compounds influence solubility and crystal packing. For instance, coumarin derivatives often form intermolecular C=O···H-N bonds, stabilizing their solid-state structures . The target compound’s amide and ester groups likely participate in similar interactions, though experimental crystallographic data (e.g., via SHELX refinement ) are needed to confirm this.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

*Data inferred from structural features; experimental validation required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.